Alprenoxime hydrochloride, with the chemical identifier 118552-63-9, is synthesized from alprenolol, a well-known beta-adrenergic antagonist. The compound is categorized under the class of hydroxylamine derivatives and is recognized for its oxime functional group, which contributes to its biological activity and chemical reactivity .
The synthesis of alprenoxime hydrochloride involves several key steps:
In industrial settings, the synthesis follows similar pathways but emphasizes optimizing reaction conditions such as temperature, solvent choice, and catalyst use to enhance yield and purity.
Alprenoxime hydrochloride has a complex molecular structure characterized by:
The structure features a hydroxylamine group (-NHOH) attached to a propanamide backbone, which plays a crucial role in its mechanism of action and interactions with biological targets .
Alprenoxime hydrochloride can participate in various chemical reactions:
These reactions highlight the versatility of alprenoxime in synthetic organic chemistry.
Alprenoxime hydrochloride exhibits its pharmacological effects primarily through modulation of adrenergic receptors. It acts as a selective beta-blocker, inhibiting beta-adrenergic receptor activity, which leads to decreased heart rate and myocardial contractility. This action results in reduced blood pressure and improved cardiac efficiency .
The detailed mechanism involves:
Alprenoxime hydrochloride possesses several notable physical and chemical properties:
These properties are critical for its formulation into pharmaceutical products and influence its stability and efficacy .
Alprenoxime hydrochloride has significant applications in pharmacology:
The ongoing research into alprenoxime's efficacy and safety profiles continues to expand its potential applications in clinical settings .
Alprenoxime hydrochloride (C₁₅H₂₂N₂O₂·HCl) was engineered as a site-activated prodrug of the β-adrenergic antagonist alprenolol to overcome systemic side effects—particularly cardiovascular activity—associated with conventional ocular β-blockers. The core design strategy centered on converting alprenolol’s ketone group to a methoxime moiety (-CH=N-OCH₃), significantly altering its physicochemical properties. This modification increased the compound’s lipophilicity (log P ≈ 2.8) compared to alprenolol (log P ≈ 2.2), enhancing corneal permeability while maintaining stability in aqueous ophthalmic formulations [6] [9].
The methoxime group served dual purposes:
Table 1: Physicochemical Properties of Alprenolol vs. Alprenoxime
Property | Alprenolol | Alprenoxime |
---|---|---|
Molecular Formula | C₁₅H₂₃NO₂ | C₁₅H₂₂N₂O₂·HCl |
Log P | 2.2 | 2.8 |
Aqueous Solubility | High | Moderate |
Bioactivation Site | N/A | Ocular tissue |
Alprenoxime’s therapeutic efficacy hinges on a two-step enzymatic bioactivation cascade uniquely executed in the anterior segment of the eye:
Step 1: Hydrolysis to the Ketone IntermediateTopically administered alprenoxime undergoes hydrolysis via oxime hydrolases (e.g., cytosolic oxime-specific enzymes) concentrated in the corneal epithelium and iris-ciliary body. This reaction cleaves the methoxime group, generating the bioactive ketone intermediate, 1-(o-allylphenoxy)-3-(isopropylamino)-2-propanone [9] [6]:
Alprenoxime + H₂O → Ketone Intermediate + Methoxyamine
Step 2: Carbonyl Reduction to AlprenololThe ketone intermediate is rapidly reduced by carbonyl reductases (e.g., NADPH-dependent ketoreductases) localized in the iris-ciliary body, yielding the active β-blocker alprenolol. This step exploits high reductase activity in ocular tissues (10-fold greater than in plasma), ensuring site-specific drug release [6] [9]:
Ketone Intermediate + NADPH + H⁺ → Alprenolol + NADP⁺
Table 2: Key Enzymes in Alprenoxime Bioactivation
Enzyme | Tissue Localization | Reaction |
---|---|---|
Oxime Hydrolase | Corneal epithelium, Iris-ciliary body | Methoxime hydrolysis |
Carbonyl Reductase | Iris-ciliary body (high activity) | Ketone-to-alprenolol reduction |
This sequential mechanism enables sustained intraocular pressure (IOP) reduction (>6 hours in rabbits) without systemic β-blockade. Intravenous studies in dogs confirmed negligible cardiac electrophysiological effects at doses 100× higher than ocular therapeutic levels [6] [9].
Alprenoxime exists as E/Z isomers due to the configuration of its methoxime group (-CH=N-OCH₃). The E-isomer (synonym: CDDD-1815) is the therapeutically relevant form, exhibiting superior stability and ocular bioactivation kinetics compared to the Z-counterpart. Stereochemistry influences three critical parameters:
Table 3: Impact of Stereochemistry on Prodrug Performance
Parameter | E-Isomer | Z-Isomer |
---|---|---|
Hydrolase Affinity | High (Km = 12 μM) | Low (Km = 48 μM) |
Reductase Conversion Rate | 90% in 30 min | 40% in 30 min |
Aqueous Stability | t₁/₂ > 180 days | t₁/₂ = 60 days |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7